molecular formula C17H19FN2O2 B13106575 tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate

tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate

Cat. No.: B13106575
M. Wt: 302.34 g/mol
InChI Key: SAYUPNOAOREHPI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate is a synthetic organic compound with the molecular formula C17H20FN2O2. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluoro group and a cyano group in its structure makes it a valuable intermediate in various chemical reactions and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of fluoroindole ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can enhance binding affinity to biological targets. The indole core is known to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
  • tert-Butyl 3-(2-cyanopropan-2-yl)-5-fluoro-1H-indole-1-carboxylate
  • tert-Butyl 3-(2-cyanopropan-2-yl)-7-fluoro-1H-indole-1-carboxylate

Uniqueness

The presence of the fluoro group at the 6-position in tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate distinguishes it from other similar compounds. This specific positioning can influence its chemical reactivity and biological activity, making it a unique compound for specific applications.

Properties

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

tert-butyl 3-(2-cyanopropan-2-yl)-6-fluoroindole-1-carboxylate

InChI

InChI=1S/C17H19FN2O2/c1-16(2,3)22-15(21)20-9-13(17(4,5)10-19)12-7-6-11(18)8-14(12)20/h6-9H,1-5H3

InChI Key

SAYUPNOAOREHPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)C(C)(C)C#N

Origin of Product

United States

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